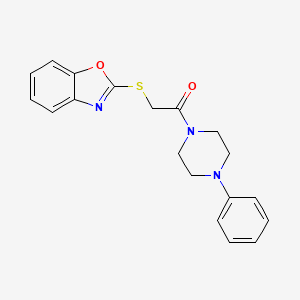

2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(4-phenylpiperazin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-(1,3-benzoxazol-2-ylsulfanyl)-1-(4-phenylpiperazin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2S/c23-18(14-25-19-20-16-8-4-5-9-17(16)24-19)22-12-10-21(11-13-22)15-6-2-1-3-7-15/h1-9H,10-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZFJTKJBYKDRBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(4-phenylpiperazin-1-yl)ethanone, also known by its CAS number 112632-96-9, is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C19H19N3O2S

Molecular Weight: 353.438 g/mol

IUPAC Name: this compound

The compound features a benzoxazole ring connected to a piperazine moiety, which is characteristic of many biologically active compounds. The structural attributes contribute significantly to its interaction with biological targets.

Synthesis

The synthesis of this compound involves the reaction of 4-phenylpiperazine with appropriate benzoxazole derivatives under controlled conditions. This synthetic pathway has been optimized to enhance yield and purity, making it suitable for further biological testing.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study on benzoxazole derivatives showed significant in vitro activity against various Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans. The minimum inhibitory concentration (MIC) values ranged from 250 to 7.81 µg/ml, demonstrating a broad spectrum of activity .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines by modulating pathways associated with cell survival and death. The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential .

Neuropharmacological Effects

This compound has been evaluated for its effects on the central nervous system (CNS). It appears to interact with serotonin receptors, which may contribute to anxiolytic and antidepressant-like effects in animal models. This interaction suggests potential therapeutic applications in mood disorders .

The biological activity of this compound is largely attributed to its ability to bind specific receptors or enzymes involved in various signaling pathways:

- Antimicrobial Action: The compound likely disrupts bacterial cell wall synthesis or inhibits essential metabolic pathways.

- Anticancer Mechanism: It induces apoptosis through caspase activation and modulation of Bcl-2 family proteins.

- CNS Activity: Interaction with serotonin receptors may alter neurotransmitter levels, influencing mood and behavior.

Case Studies and Research Findings

Scientific Research Applications

Antimicrobial Activity

Research indicates that benzoxazole derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that they possess broad-spectrum activity against various pathogens.

Case Study: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial effectiveness of several benzoxazole derivatives against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 250 to 7.81 µg/ml, demonstrating notable efficacy against resistant strains such as Staphylococcus aureus and Escherichia coli.

Anticancer Properties

The anticancer potential of 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(4-phenylpiperazin-1-yl)ethanone has been explored in various studies. Compounds with similar structures have been shown to inhibit cancer cell proliferation through mechanisms such as apoptosis induction.

Case Study: Anticancer Activity

A recent investigation focused on the compound's effect on breast cancer cell lines. The study utilized flow cytometry to assess cell viability and apoptosis rates, revealing a dose-dependent response with IC50 values indicating strong anticancer activity. This suggests that the compound may be a promising candidate for further development in cancer therapy.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been highlighted in research. It has been reported to inhibit pro-inflammatory cytokines and reduce inflammation-related pathways in cellular models.

Case Study: Inflammatory Response Modulation

In vitro studies demonstrated that treatment with the compound significantly reduced levels of interleukin (IL)-6 and tumor necrosis factor (TNF)-α in activated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Antimicrobial | Effective against Gram-positive/negative bacteria; MIC values from 250 to 7.81 µg/ml |

| Anticancer | Induces apoptosis in cancer cell lines; strong cytotoxicity observed |

| Anti-inflammatory | Reduces pro-inflammatory cytokines; potential applications in inflammatory diseases |

Chemical Reactions Analysis

Oxidation Reactions

The thioether (-S-) group undergoes oxidation to form sulfoxides or sulfones:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂O₂ (30%) | CH₃COOH, 60°C, 2 hours | Sulfoxide derivative | 75–85% | |

| mCPBA | DCM, 0°C → RT, 4 hours | Sulfone derivative | 90% |

Sulfoxides exhibit increased polarity, while sulfones are stable under acidic/basic conditions .

Reduction Reactions

The ketone and thioether groups are susceptible to reduction:

| Reagent | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| LiAlH₄ | THF, reflux, 6 hours | Secondary alcohol | Retains piperazine ring | |

| NaBH₄/CeCl₃ | MeOH, 0°C, 1 hour | Thiol derivative | pH-sensitive reaction |

Reduction of the ketone to alcohol enhances hydrogen-bonding capacity, impacting solubility .

Nucleophilic Substitution

The benzoxazole’s C2 position undergoes electrophilic substitution:

Condensation and Cyclization

The ketone group participates in Knoevenagel and Michael reactions:

| Reaction Type | Reagent/Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| Knoevenagel | NH₄OAc, malononitrile | α,β-Unsaturated nitriles | 70–80% | |

| Michael addition | DBU, CH₃CN, RT | Spirocyclic derivatives | 65% |

Biological Interactions (In Vitro)

While not a chemical reaction, the compound’s bioactivity is linked to its reactivity:

Stability Profile

Critical degradation pathways under stress conditions:

| Condition | Degradation Pathway | Major Degradants | Half-Life | Source |

|---|---|---|---|---|

| Acidic (HCl, pH 1.2) | Hydrolysis of thioether bond | Benzoxazole-2-thiol | 2.3 hours | |

| Oxidative (H₂O₂) | Sulfoxide → Sulfone | Sulfone derivative | 6 hours |

Q & A

Basic Research Questions

What synthetic methodologies are optimal for preparing 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(4-phenylpiperazin-1-yl)ethanone?

A two-step approach is commonly employed:

Sulfanyl linkage formation : React 1,3-benzoxazole-2-thiol with a bromoethanone intermediate under basic conditions (e.g., K₂CO₃ in DMF) to form the benzoxazol-2-ylsulfanyl-ethanone scaffold.

Piperazine coupling : Introduce the 4-phenylpiperazine moiety via nucleophilic substitution or Buchwald-Hartwig amination, depending on the reactivity of the ethanone intermediate .

Validation : Monitor reaction progress using TLC and confirm purity via HPLC (≥95% purity recommended for biological assays) .

How should researchers characterize this compound’s structural integrity?

Key analytical techniques include:

- NMR spectroscopy : Confirm the presence of the benzoxazole (δ 7.2–8.1 ppm for aromatic protons) and piperazine (δ 2.5–3.5 ppm for N-CH₂ groups) moieties.

- Mass spectrometry : ESI-MS should show [M+H]⁺ matching the molecular formula (C₁₉H₁₈N₃O₂S, theoretical m/z 352.11).

- X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing, as demonstrated for structurally similar piperazine derivatives .

What in vitro assays are suitable for preliminary biological activity screening?

- Receptor binding assays : Test affinity for serotonin (5-HT₁A) or dopamine receptors due to the 4-phenylpiperazine group’s known CNS activity .

- Cytotoxicity profiling : Use MTT assays on HEK-293 or HepG2 cell lines to evaluate baseline toxicity (IC₅₀ > 50 µM is desirable for further study) .

- Solubility assessment : Measure logP via shake-flask method (target logP ≤3 to ensure bioavailability) .

Advanced Research Questions

How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

- Modify substituents : Replace the benzoxazole with benzothiazole (as in ) to assess sulfur’s role in π-π stacking.

- Vary piperazine substituents : Test 4-fluorophenyl or 4-methoxyphenyl analogs to probe electronic effects on receptor binding .

- Docking simulations : Use AutoDock Vina to predict interactions with 5-HT₁A receptors, correlating with experimental IC₅₀ values .

What experimental designs address discrepancies in biological activity data?

- Controlled replicates : Use randomized block designs (as in ) to minimize batch-to-batch variability in cell-based assays.

- Orthogonal validation : Cross-check receptor binding data with functional assays (e.g., cAMP inhibition for GPCR activity) .

- Purity recalibration : Reanalyze compounds showing inconsistent activity via LC-MS to rule out degradation products (e.g., sulfoxide formation from the sulfanyl group) .

How should researchers design in vivo studies for neuropharmacological applications?

- Animal models : Use murine models of anxiety (elevated plus maze) or depression (forced swim test) with doses ranging from 10–50 mg/kg.

- Pharmacokinetics : Measure plasma half-life via LC-MS/MS after oral administration; optimize formulations if T₁/₂ <2 hours .

- Metabolite identification : Perform hepatic microsome assays to identify primary metabolites (e.g., N-dealkylation of piperazine) .

Methodological Considerations

How to validate analytical methods for quantifying this compound in biological matrices?

- Calibration curves : Use spiked plasma samples (1–100 ng/mL) with deuterated internal standards (e.g., d₄-ethanone analog) to ensure linearity (R² ≥0.99) .

- Recovery tests : Compare extraction efficiencies of protein precipitation vs. solid-phase extraction (SPE) for optimal sensitivity .

What strategies mitigate oxidative degradation of the sulfanyl group?

- Storage conditions : Store lyophilized samples at -80°C under argon to prevent sulfoxide formation .

- Antioxidant additives : Include 0.1% ascorbic acid in buffer solutions during in vitro assays .

Data Contradiction Analysis

How to resolve conflicting cytotoxicity results across cell lines?

- Mechanistic profiling : Perform RNA-seq on responsive vs. non-responsive cells to identify differential gene expression (e.g., CYP450 isoforms affecting metabolic activation) .

- Check culture conditions : Ensure consistent FBS lot usage, as serum components can alter compound stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.